An In-depth Technical Guide to N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide: Synthesis, Biological Potential, and Research Applications
An In-depth Technical Guide to N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide: Synthesis, Biological Potential, and Research Applications
This guide provides a comprehensive technical overview of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, a molecule of significant interest within the broader class of 2-aminothiazole derivatives. While this specific compound is available for research purposes, a substantial portion of the detailed biological and mechanistic data is derived from closely related analogs.[1] This document synthesizes the available information to provide a robust framework for researchers, scientists, and drug development professionals, focusing on its synthesis, anticipated biological activities, and the underlying structure-activity relationships that govern its potential therapeutic applications.
Introduction: The 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active compounds.[2] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to interact with a wide range of biological targets. Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4] N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, which combines the 2-acetamidothiazole core with a 4-hydroxyphenyl group at the 5-position, represents a promising candidate for further investigation, particularly in the realm of oncology.[5]
Physicochemical Properties
A clear understanding of the fundamental properties of a compound is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂S | [1] |
| Molecular Weight | 234.27 g/mol | [1] |
| IUPAC Name | N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide | [1] |
| Canonical SMILES | CC(=O)NC1=NC=C(S1)C2=CC=C(C=C2)O | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred |
Synthesis and Characterization
The synthesis of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide can be efficiently achieved through a two-step process based on the well-established Hantzsch thiazole synthesis, followed by N-acetylation. This approach offers a reliable route to the target molecule and its analogs for further study.
Proposed Synthetic Pathway
The synthesis involves the cyclocondensation of an α-haloketone with a thiourea derivative, followed by acetylation of the resulting 2-aminothiazole.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-5-(4-hydroxyphenyl)thiazole
-
Reagents and Setup: To a solution of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask, add thiourea (12 mmol).
-
Reaction: The mixture is heated under reflux for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and then with diethyl ether.
-
Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 2-amino-5-(4-hydroxyphenyl)thiazole.
Step 2: Synthesis of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide
-
Reagents and Setup: Dissolve the product from Step 1 (5 mmol) in glacial acetic acid (20 mL) in a flask equipped with a magnetic stirrer.
-
Reaction: Slowly add acetic anhydride (6 mmol) to the solution. Stir the mixture at room temperature for 2-3 hours. Alternatively, for less reactive amines, the reaction can be gently heated.[6] Monitor the reaction by TLC.
-
Work-up and Isolation: Pour the reaction mixture into ice-cold water (100 mL) with stirring. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed thoroughly with water to remove any remaining acetic acid and then dried. Recrystallization from a suitable solvent like ethanol will afford the pure target compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[7]
-
Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, C=O, and C-N bonds.
-
Melting Point: To assess the purity of the final product.
Anticipated Biological Profile and Therapeutic Potential
The therapeutic potential of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is largely inferred from studies on its structural analogs. The most prominent area of investigation for this class of compounds is oncology.[5][8]
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative activity of 2-acetamidothiazole derivatives against a variety of human cancer cell lines.[9][10]
Comparative Antiproliferative Activity of Related Thiazole Derivatives
| Compound ID | Core Structure | Substituents | Cell Line | IC₅₀ (µM) | Reference |
| Analog 1 | 2-Acetamido-4-phenylthiazole | Phenyl at C4 | HT29 (Colon) | 2.01 | [11] |
| Analog 2 | 2-Alkylamido-4-(isothiocyanatomethyl)thiazole | Alkylamide at C2 | L1210 (Leukemia) | 4-8 | [10] |
| Analog 3 | 2-Arylamido-4-(isothiocyanatomethyl)thiazole | Arylamide at C2 | L1210 (Leukemia) | 0.2-1 | [10] |
| Analog 4 | N-(5-methyl-4-phenylthiazol-2-yl)-2-thioacetamide | Phenyl at C4, Methyl at C5 | A549 (Lung) | 23.30 | [12] |
| Analog 5 | N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivative | Benzimidazole at C2 | A549 (Lung) | Significant Activity | [8] |
This table is a synthesis of data from multiple sources on related, but not identical, compounds to illustrate the general potential of the scaffold.
Proposed Mechanism of Action: Induction of Apoptosis
A common mechanism of action for anticancer agents is the induction of programmed cell death, or apoptosis.[13] Studies on 1,3,4-thiadiazole derivatives, which are structurally related to the thiazole core, have shown that these compounds can activate intrinsic apoptotic pathways.[13][14] This typically involves the activation of caspase enzymes, which are key executioners of apoptosis.
Caption: Hypothesized intrinsic apoptosis pathway induced by the title compound.
Other Potential Biological Activities
-
Anti-inflammatory Activity: The 4-hydroxyphenyl group is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs). Thiazole derivatives have also been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like lipoxygenase (LOX).[15][16]
-
Enzyme Inhibition: The thiazole scaffold is a versatile binder for various enzyme active sites. Analogs have been shown to inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in fungi, suggesting potential antifungal applications.[17]
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic and appended rings.[18][19]
Caption: Key structure-activity relationship points for the 2-acetamidothiazole scaffold.
-
C2-Position (N-Acetamide Group): The amide linkage is crucial. Studies comparing alkylamides to arylamides at this position have shown that aromatic substituents can dramatically increase antiproliferative activity.[10] This suggests that the N-phenyl ring of the amide can engage in additional binding interactions, such as π-π stacking, with the target protein.
-
C5-Position (4-Hydroxyphenyl Group): The substitution pattern on the 5-phenyl ring is a key determinant of activity. The presence of electron-withdrawing groups like chlorine or fluorine often correlates with increased anticancer potency.[13] The hydroxyl group on the phenyl ring provides a handle for hydrogen bonding and could be a site for metabolic modification or for creating prodrugs to improve pharmacokinetic properties.
-
Thiazole Core: The thiazole ring itself acts as a rigid scaffold, positioning the key pharmacophoric elements in the correct orientation for target binding.
Experimental Protocols for Biological Evaluation
To facilitate further research, the following are standard, detailed protocols for assessing the biological activity of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HT-29) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3][20]
-
Compound Treatment: Prepare a stock solution of the title compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caspase-3 Activation Assay
This assay quantifies the activity of caspase-3, a key executioner of apoptosis.
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a positive control (e.g., doxorubicin) and a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them using a supplied lysis buffer on ice.
-
Assay Reaction: In a 96-well plate, add the cell lysate, assay buffer, and a caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.
-
Analysis: Compare the caspase-3 activity in treated cells to that in the control cells to determine the fold-increase in activation.[8]
Conclusion and Future Perspectives
N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is a molecule built upon a highly validated and biologically active 2-aminothiazole scaffold. Based on extensive data from related analogs, it holds considerable promise as a lead compound for the development of novel therapeutic agents, particularly in oncology. The synthetic route is straightforward, allowing for the generation of derivatives for comprehensive SAR studies.
Future research should focus on:
-
Direct Biological Evaluation: Conducting comprehensive in vitro screening of the title compound against a diverse panel of cancer cell lines to determine its specific IC₅₀ values and spectrum of activity.
-
Target Identification: Employing techniques such as kinase profiling or affinity chromatography to identify the specific molecular target(s) of the compound.
-
In Vivo Efficacy: Assessing the antitumor activity of the compound in preclinical animal models, such as xenograft studies.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-likeness and potential for oral bioavailability.
By systematically addressing these areas, the full therapeutic potential of N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide can be elucidated, potentially leading to the development of a new generation of targeted therapies.
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